Glutathione Dimethyl Ester Disulfide Dihydrochloride

Vue d'ensemble

Description

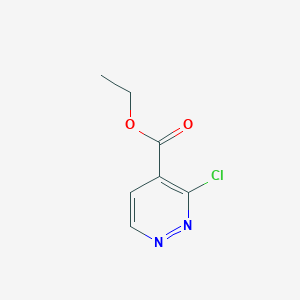

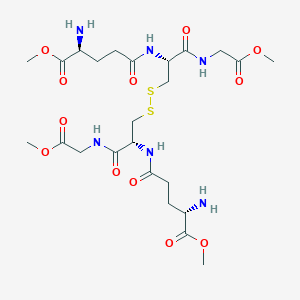

Glutathione Dimethyl Ester Disulfide Dihydrochloride is a derivative of Glutathione Disulfide . It is a biomarker for fatty liver disease . The CAS number for this compound is 146963-33-9 . It has a molecular formula of C24H42Cl2N6O12S2 .

Chemical Reactions Analysis

Glutathione and its oxidized form, glutathione disulfide, make up the most important thiol redox buffer in the body . Dysfunction or disruption of this redox buffer has been implicated in various diseases .Physical And Chemical Properties Analysis

Glutathione Dimethyl Ester Disulfide Dihydrochloride is a white solid . It is soluble in methanol and water . The molecular weight of this compound is 668.7374 .Applications De Recherche Scientifique

Role in Cellular Defense and Detoxification

Glutathione plays a pivotal role in cellular defense against xenobiotics and naturally occurring deleterious compounds such as free radicals and hydroperoxides. It is involved in the detoxification reactions, serving as a specific substrate for enzymes like GSH peroxidase and GSH S-transferases, which participate in radical scavenging and microsomal peroxidase reactions. This function underscores the importance of glutathione in scientific studies focusing on cellular protection mechanisms against oxidative stress and chemical insults (Kaplowitz, Aw, & Ookhtens, 1985).

Implications in Redox and Detoxification Processes

Glutathione's status is a highly sensitive indicator of cell functionality and viability, with its levels in human tissues varying significantly, being most concentrated in organs like the liver. The understanding of glutathione's role in redox and detoxification processes has been crucial in studies of pathophysiological conditions, including cancer, neurodegenerative, and cardiovascular diseases. Research methodologies for measuring glutathione in biological samples are integral in analyzing the glutathione homeostasis and its impairment, which represents an indicator of tissue oxidative status in human subjects (Pastore, Federici, Bertini, & Piemonte, 2003).

Antioxidant and Environmental Stress Marker in Aquatic Biota

Studies on environmental contaminants highlight the antioxidant role of glutathione, along with the formation of its disulfide dimer, GSSG, and metabolites in response to chemical stress. This research illuminates glutathione's utility as a biomarker in assessing the effects of xenobiotics in aquatic organisms, underpinning its significance in environmental sciences and toxicology (Hellou, Ross, & Moon, 2012).

Cancer Research and Therapeutic Strategies

The interplay between glutathione levels and cancer therapy effectiveness has been a subject of extensive research. High intracellular GSH levels are crucial for cancer cells to counteract oxidative stress and detoxify chemotherapeutics, making glutathione metabolism a target for cancer therapy. Strategies aiming at GSH depletion have shown potential in enhancing the efficacy of ROS-based therapy, ferroptosis, and chemotherapy, demonstrating the significance of glutathione in developing novel cancer treatments (Niu, Liao, Zhou, Wen, Quan, Pan, & Wu, 2021).

Mécanisme D'action

Glutathione protects the body against oxidative stress and reactive electrophiles . It is also involved in detoxification reactions of both oxidants and electrophilic compounds . The reduced and oxidized forms of glutathione are interconvertible, with reduced glutathione being the predominant form .

Safety and Hazards

Orientations Futures

Glutathione and its related systems are valid and effective targets for medicinal chemistry interventions . Increased levels of glutathione and related systems in cancer have been employed for anticancer prodrug activation, anticancer drug delivery, and anticancer drug development . There is a growing interest in determining the best methods to increase cellular glutathione for both disease prevention and treatment .

Propriétés

IUPAC Name |

methyl (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-5-methoxy-5-oxopentanoyl]amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]disulfanyl]-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N6O12S2/c1-39-19(33)9-27-21(35)15(29-17(31)7-5-13(25)23(37)41-3)11-43-44-12-16(22(36)28-10-20(34)40-2)30-18(32)8-6-14(26)24(38)42-4/h13-16H,5-12,25-26H2,1-4H3,(H,27,35)(H,28,36)(H,29,31)(H,30,32)/t13-,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCLQWHVMXECKO-VGWMRTNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N)NC(=O)CCC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)OC)N)NC(=O)CC[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N6O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455633 | |

| Record name | FT-0669014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

668.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glutathione Dimethyl Ester Disulfide Dihydrochloride | |

CAS RN |

146963-33-9 | |

| Record name | FT-0669014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate](/img/structure/B179835.png)

![Imidazo[1,2-a]pyridine-3-sulfonic acid](/img/structure/B179839.png)